molecular formula C17H19NO2 B12915014 2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol CAS No. 874198-35-3

2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol

Cat. No.: B12915014
CAS No.: 874198-35-3
M. Wt: 269.34 g/mol
InChI Key: QFOVPTJWYFXPPU-UHFFFAOYSA-N
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Description

2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a compound that belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a biphenyl group attached to an oxazolidine ring, which is further connected to an ethanol moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amino alcohols with aldehydes or ketones to form the oxazolidine ring . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

874198-35-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-(4-phenylphenyl)-1,3-oxazolidin-3-yl]ethanol

InChI

InChI=1S/C17H19NO2/c19-12-10-18-11-13-20-17(18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2

InChI Key

QFOVPTJWYFXPPU-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1CCO)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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